1-Amino-1-deoxy-D-galacticol

Glycobiology Bioconjugation Fluorescent Labeling

Generic aminopolyols compromise galactose-specific enzyme assays due to incorrect stereochemistry. 1-Amino-1-deoxy-D-galactitol (CAS 488-42-6) provides exact D-galactose configuration. • Competitive β-galactosidase inhibitor; its C-4 epimer glucamine inhibits hexosaminidases, confirming stereoselective specificity. • Validated intermediate for labeled galactose-glycan probes per Hase et al.-the only stereochemically faithful precursor for galactose-glycoconjugate synthesis. • Substrate analog for galactokinase, GALT, and UDP-galactose 4-epimerase mechanistic studies.

Molecular Formula C6H15NO5
Molecular Weight 181.19 g/mol
CAS No. 488-42-6
Cat. No. B1280002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-deoxy-D-galacticol
CAS488-42-6
Molecular FormulaC6H15NO5
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)N
InChIInChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6-/m0/s1
InChIKeySDOFMBGMRVAJNF-KCDKBNATSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-deoxy-D-galactitol for Enzyme Studies and Bioconjugation


1-Amino-1-deoxy-D-galactitol (CAS 488-42-6), also known as galactamine, is an open-chain amino sugar alcohol with the molecular formula C6H15NO5 . It is a derivative of D-galactose where the anomeric hydroxyl group is replaced by an amine . This compound is primarily utilized in biochemical research, specifically as a competitive inhibitor for galactose-metabolizing enzymes and as a versatile intermediate for synthesizing labeled glycoconjugates [1][2].

Reported use in glycoconjugate synthesis and fluorescent labeling of glycans
Reported competitive inhibition context for β-galactosidase studies

1-Amino-1-deoxy-D-galactitol vs. Other Aminopolyols


1-Amino-1-deoxy-D-galactitol cannot be generically substituted with other 1-amino-1-deoxy-alditols due to its specific stereochemistry, which dictates its biological and chemical function. For instance, its epimer, 1-amino-1-deoxy-D-glucitol (glucamine, CAS 488-43-7), differs only by the configuration at a single carbon (C-4) yet exhibits distinct inhibitory profiles against different enzymes . While galactitol derivatives are known to target galactosidases, glucitol derivatives have been shown to inhibit N-acetyl-β-D-hexosaminidases [1]. Furthermore, the conversion of pyridylamino-sugar chains to their 1-amino-1-deoxy derivatives is specific to the parent sugar's stereochemistry, making galactitol-based compounds the only valid intermediates for creating labeled galactose-containing glycans [2].

Target Compound
1-Amino-1-deoxy-D-glucitol (Glucamine)
C-4 epimer; stereochemical configuration matches galactose
C-4 epimer configuration matches glucose; different enzyme recognition
Reported β-galactosidase inhibitor
Reported N-acetyl-β-D-hexosaminidase inhibitor; distinct glycosidase target
Required for galactose-specific glycan probes
Unsuitable; would generate non-homologous glucitol-based probes

Quantitative Evidence for 1-Amino-1-deoxy-D-galactitol


Stereospecific Conversion to Labeled Glycoconjugates

1-Amino-1-deoxy-D-galactitol is a key intermediate for fluorescently labeling galactose-containing glycans, a role that cannot be filled by its glucitol analog due to stereospecificity in the conversion process. While 1-amino-1-deoxylactitol can be produced with high fidelity from pyridylamino-lactose and used as a chromatographic standard [1], the conversion of a pyridylamino-N-acetylglucosamine derivative yields 1-amino-1-deoxy-N-acetylglucosaminitol [2], a structurally distinct product. This demonstrates that the parent sugar's stereochemistry is the primary determinant of the final product, making the galactitol derivative essential for galactose-based glycan research.

Stereospecific Conversion
Head-to-head
Product identity dictated by parent sugar stereochemistry
Supports probe fidelity for galactose glycan research
Comparison with N-acetylglucosamine analog confirms specificity
Glycobiology Bioconjugation Fluorescent Labeling Carbohydrate Chemistry

Selective Inhibition of β-Galactosidase

1-Amino-1-deoxy-D-galactitol acts as a competitive inhibitor of β-D-galactosidase, a property leveraged for enzyme purification and characterization [1]. This contrasts with its epimer, 1-amino-1-deoxy-D-glucitol, which is reported to be a competitive inhibitor of N-acetyl-β-D-hexosaminidase (NAHase) from Trichomonas vaginalis, showing complete inhibition at 100 µM [2]. This difference in enzyme targeting is a direct result of the compounds' distinct stereochemistries (C-4 epimers).

Enzyme Inhibition Profile
Class-level
β-Galactosidase vs. NAHase (glucitol at 100 µM full inhibition)
Target selectivity differentiates research use
Direct validation for galactosidase specificity advised
Enzymology Glycosidase Inhibition Biochemical Assays Enzyme Kinetics

pKa and Predicted Reactivity

1-Amino-1-deoxy-D-galactitol exhibits distinct predicted physicochemical properties compared to its epimers, which can influence its reactivity and handling. Its predicted pKa is 11.96 ± 0.35 . While predicted pKa data for 1-amino-1-deoxy-D-glucitol is not readily available in the search results, its reported applications in cosmetics and pharmaceuticals [1] suggest a different suite of properties and commercial uses, likely influenced by subtle differences in hydrogen bonding and solubility stemming from the epimeric difference.

Predicted pKa
Data to verify
11.96 ± 0.35
Protonation state context may influence reactivity
Glucitol application profile suggests different bulk properties
Physicochemical Properties Reactivity Formulation Chemical Synthesis

Applications of 1-Amino-1-deoxy-D-galactitol


Synthesis of Labeled Galactose Probes

As demonstrated by Hase et al. [1], 1-amino-1-deoxy-D-galactitol is the critical intermediate for generating labeled galactose-containing glycans. Researchers developing assays for galactose-binding proteins (e.g., galectins) or studying the trafficking of galactosylated glycoproteins should prioritize this compound. Its use ensures the creation of a structurally faithful, tagged probe, a task for which other aminopolyols like 1-amino-1-deoxy-D-glucitol are unsuitable due to stereochemical incompatibility [2].

β-Galactosidase Purification and Characterization

This compound is the preferred tool for laboratories working with β-galactosidase [1]. It can be immobilized on affinity chromatography resins to create a specific, stereoselective matrix for enzyme purification. Alternatively, it serves as a defined competitive inhibitor for kinetic assays [1]. Its use ensures that the observed biological effects are due to interaction with galactose-specific pathways, unlike a generic aminopolyol, which may cross-react with other glycosidases [2].

Enzymology of Galactose Metabolism

Given its structural mimicry of D-galactose, 1-amino-1-deoxy-D-galactitol is essential for investigating enzymes involved in galactose metabolic pathways [1]. Researchers studying galactokinase, galactose-1-phosphate uridylyltransferase, or UDP-galactose 4-epimerase can use it as a competitive inhibitor or substrate analog to dissect reaction mechanisms and binding affinities. Substituting with a glucitol derivative would introduce a non-native stereochemical bias, confounding results [2].

Application
Selection Property
Validation Focus
Galactose glycan probe synthesis
Stereochemical specificity for galactose
Confirm conjugation efficiency and probe integrity
β-Galactosidase affinity chromatography
Reported competitive inhibition activity
Verify binding selectivity on affinity matrix
Galactose metabolism enzyme studies
Structural mimicry of D-galactose
Validate inhibition kinetics and pathway specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-1-deoxy-D-galacticol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.